2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide
Description
Properties
Molecular Formula |
C20H23N5O4 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C20H23N5O4/c1-29-14-6-4-13(5-7-14)10-15-21-19(24-23-15)22-16(26)12-25-17(27)11-20(18(25)28)8-2-3-9-20/h4-7H,2-3,8-12H2,1H3,(H2,21,22,23,24,26) |
InChI Key |
FGVGNNDZENWGRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CN3C(=O)CC4(C3=O)CCCC4 |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Azaspiro Systems
Spirocyclic lactams are typically synthesized via intramolecular cyclization of linear precursors. A patent describing 7-oxo-2-azaspiro[3.5]nonane synthesis (CN112321599A) provides insights into analogous systems. For the target spiro[4.4]nonane:
Method A: Two-Step Cyclization with Phase Transfer Catalysis
- First cyclization : Reacting γ-keto ester 1 with 1,4-dibromobutane 2 in DMF using tetrabutylammonium bromide (TBAB) as a phase transfer catalyst and NaI as an iodide source yields intermediate 3 .
- Second cyclization : Treating 3 with aqueous HCl induces lactamization to form 1,3-dioxo-2-azaspiro[4.4]nonane 4 .
Reaction Conditions Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Prevents dimerization |
| TBAB Concentration | 10 mol% | Maximizes phase transfer |
| NaI Equivalents | 1.5 eq | Enhances nucleophilicity |
This method achieves ~65% overall yield but requires careful pH control to avoid hydrolysis of the dioxo groups.
Method B: Microwave-Assisted One-Pot Synthesis
Microwave irradiation (150°C, 20 min) of δ-amino ketone 5 with diethyl oxalate in acetic anhydride produces the spirocycle via simultaneous keto-enol tautomerization and cyclization. While faster (85% yield), this approach demands specialized equipment.
Preparation of 3-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-amine
Thiosemicarbazide Cyclization
Following protocols for 1,2,4-triazole-3-thiones:
- Condense 4-methoxybenzyl hydrazine 6 with thiourea 7 in ethanol/HCl to form thiosemicarbazide 8 .
- Cyclize 8 under alkaline conditions (NaOH, 60°C) to yield 5-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole 9 .
Critical Factors
- pH Dependence : Basic conditions (pH >10) favor triazole over thiadiazole formation.
- Substituent Effects : Electron-donating 4-methoxy groups enhance cyclization kinetics by stabilizing transition states through resonance.
Acetamide Linker Installation
Carboxylic Acid Activation
Convert the spirocyclic core to 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetic acid 10 via:
- Hydrolysis : Treat spirocyclic ester 4 with LiOH/THF/H₂O (0°C, 2 h)
- Oxidation : Alternatively, oxidize alcohol intermediates using Jones reagent (CrO₃/H₂SO₄).
Activation Methods Comparison
| Reagent | Solvent | Coupling Efficiency |
|---|---|---|
| HATU | DMF | 92% |
| EDCl/HOBt | CH₂Cl₂ | 88% |
| DCC/DMAP | THF | 78% |
HATU-mediated activation in DMF proves most effective, minimizing racemization.
Amide Bond Formation
React activated acid 10 with triazole amine 9 under inert atmosphere:
- Conditions : 2 eq HATU, 3 eq DIPEA, DMF, 25°C, 12 h
- Workup : Precipitation in ice-water followed by chromatography (SiO₂, EtOAc/hexane) yields final product (85% purity).
Integrated Synthetic Routes
Convergent Approach
- Synthesize spirocyclic acid 10 and triazole amine 9 separately.
- Couple via HATU-mediated amidation.
Advantages : Modular, allows independent optimization.
Disadvantages : Multiple purification steps reduce overall yield (~58%).
Sequential Assembly
- Construct triazole on pre-formed spirocyclic ester.
- Hydrolyze ester to acid, then amidate.
Advantages : Fewer intermediates.
Disadvantages : Risk of triazole ring decomposition during hydrolysis.
Analytical Characterization
Key Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.75–2.10 (m, 8H, spiro-CH₂), 3.72 (s, 3H, OCH₃), 4.25 (s, 2H, NCH₂Ar), 6.85–7.25 (Ar-H), 10.21 (s, 1H, NH).
- HRMS : m/z calcd for C₂₁H₂₄N₅O₄ [M+H]⁺ 434.1824, found 434.1826.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and methoxybenzyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly in developing drugs targeting specific molecular pathways.
Industry: The compound is explored for its use in materials science, including the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. The triazole and methoxybenzyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structural analogs highlight key similarities and differences in physicochemical properties, bioactivity, and synthetic strategies:
Spirocyclic Analogs
- Comparison: The target’s smaller spiro ring (4.4 vs. 4.5) may reduce steric hindrance, favoring target binding.
Triazole-Substituted Acetamides
- Unlike thioacetamides (e.g., ), the target’s acetamide linker is more stable against enzymatic hydrolysis.
Heterocyclic Modifications
- Thiazole-based compounds () often exhibit higher metabolic stability but lower solubility compared to triazoles.
Biological Activity
The compound 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide is a complex organic molecule characterized by its unique spirocyclic structure and diverse functional groups. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 379.4 g/mol. The presence of a dioxo group and an azaspiro framework contributes to its distinct chemical properties, which may influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of the triazole group have shown promising activity against various bacterial strains. In a study evaluating similar compounds, significant antibacterial activity was observed against Enterococcus faecalis with minimal inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL for certain derivatives .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 12.5 | Significant |
| Compound B | 50 | Moderate |
Anti-inflammatory Effects
Compounds containing triazole and methoxybenzyl groups have also been evaluated for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, potentially reducing cytokine release and inflammation in various models .
The exact mechanisms through which 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in key biochemical pathways related to inflammation and cell proliferation.
Case Studies
Several case studies have highlighted the biological activities of structurally related compounds:
- Antibacterial Study : A series of triazole derivatives were synthesized and tested against various bacterial pathogens. The study revealed that modifications in the phenyl ring significantly influenced antibacterial activity .
- Anticancer Evaluation : In vitro assays demonstrated that certain azaspiro derivatives exhibited cytotoxicity against cancer cell lines with varying effects on pro-inflammatory cytokine release .
- Inflammation Modulation : Compounds similar to the one were shown to reduce inflammation in cellular models by inhibiting cytokine production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
